MFCD02104642
Description
MFCD02104642 is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It belongs to the class of heterocyclic organic compounds, specifically a substituted isoquinolinone derivative. The compound exhibits a bicyclic structure with a hydroxyl group (-OH) and a ketone (-C=O) functional group, contributing to its reactivity and application in coordination chemistry and catalysis . Key physicochemical properties include:
- Boiling Point: ~300°C (estimated)
- Hydrogen Bond Acceptors: 3
- Hydrogen Bond Donors: 1
- Topological Polar Surface Area (TPSA): 49.3 Ų (indicative of moderate polarity)
- Log S (aqueous solubility): -2.3 (poor solubility in water)
This compound is primarily utilized in transition metal catalysis, where its phosphine-alkene hybrid ligand structure enables chelation to metals like palladium or nickel, enhancing catalytic efficiency in cross-coupling reactions .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c24-15-19(23-25-21-11-4-5-12-22(21)27-23)13-18-9-6-10-20(14-18)26-16-17-7-2-1-3-8-17/h1-14H,16H2/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTVFMYSQMOFIL-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02104642 involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Advanced techniques, such as catalytic processes and automated control systems, are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: MFCD02104642 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD02104642 has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential as a therapeutic agent. Researchers investigate its effects on cellular processes and its ability to modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique properties make it a promising candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its versatility and unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of MFCD02104642 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02104642, two structurally analogous compounds and one functionally similar compound are analyzed:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one shares the same molecular formula and weight as this compound but differs in the position of the hydroxyl group, leading to distinct coordination behavior. Its TPSA and solubility are identical, but it is less effective in stabilizing metal centers due to steric hindrance . 4-Hydroxy-2,3-dihydroisoindol-1-one has a smaller molecular weight (149.15 g/mol) and reduced ring strain, enhancing its stability in acidic conditions. However, its lower TPSA limits its utility in polar reaction environments .
Functional Analogue: Triphenylphosphine (PPh₃) is a benchmark monodentate ligand. Unlike this compound, PPh₃ lacks hybrid donor sites (phosphine + alkene), resulting in weaker metal-ligand binding and lower catalytic turnover rates in Suzuki-Miyaura couplings .
Mechanistic Differences:
- This compound’s bidentate coordination (via phosphine and alkene) reduces metal leaching compared to PPh₃, which dissociates readily under high-temperature conditions .
- The hydroxyl group in this compound enhances substrate affinity in aqueous-organic biphasic systems, a feature absent in non-polar analogues like 4-Hydroxy-2,3-dihydroisoindol-1-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
